molecular formula C9H9NO2 B024440 (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone CAS No. 132127-34-5

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

Cat. No. B024440
M. Wt: 163.17 g/mol
InChI Key: FBZSDKXFQUKDLD-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone" is a complex organic compound with potential relevance in various fields of chemistry and pharmacology. Although the direct literature on this compound is scarce, insights can be drawn from related compounds and chemical principles. The discussion will extend to synthesis, molecular structure analysis, chemical reactions, properties, and both physical and chemical properties analysis.

Synthesis Analysis

The synthesis of complex organic compounds like "(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone" often involves multi-step reactions, starting from simpler molecules. Methods similar to those used in the synthesis of β-amino acids or azetidinone derivatives, involving Ugi four-component reactions (U-4CRs) or adaptations thereof, could be relevant. These methods allow for the introduction of various functional groups, offering a pathway to synthesize the target compound with desired stereochemistry (Nazeri et al., 2020).

Scientific Research Applications

  • Synthesis of Thienamycin Analogs

    This compound is a key intermediate for synthesizing thienamycin and its biologically active analogs, as it can be easily exchanged for other complex or useful thiols (Maruyama, Shiozaki, & Hiraoka, 1985).

  • Bicyclic Beta-Lactam Carboxylic Esters Construction

    It is used in the construction of bicyclic beta-lactam carboxylic esters and novel types of bicyclic beta-lactams (Barrett et al., 2000).

  • Antiproliferative Compounds

    This compound can inhibit tubulin polymerization, disrupt microtubular structure, and cause G2/M arrest and apoptosis in cancer cells, making it a potent antiproliferative compound (Greene et al., 2016).

  • Synthesis of Monocyclic and Bicyclic α-Lactam Systems

    It is used in the synthesis of diverse monocyclic and bicyclic α-lactam systems (Barrett et al., 1998).

  • High Synthesis Yield and Characterization

    The synthesis of (3R,4R)-4-acetoxy-3-[(1'R-tert-butyl-dimethylsilyloxy)-ethyl]-2-azetidinone is significant in scientific research for its high synthesis yield and characterization (Song Cheng-gang, 2009).

  • Antitumor Activity

    Derivatives such as 3S,4S-3-[(R)-1-(tert-butyl-dimethylsilyloxy)ethyl-4-[(R)-1-carboxyethyl]-2-azetidinone have shown in vitro antitumor activity against seven tumoral (Gielen et al., 1999).

  • Formation of Pyrrole Derivatives

    This compound is involved in the formation of pyrrole derivatives through aminolysis of 2-azetidinone derivatives, which has applications in organic synthesis and drug design (Kano, Shibuya, & Ebata, 1981).

  • Semisynthesis of Taxol

    The compound is used in the efficient semisynthesis of taxol from (3R,4S)-3-[(t-butyldimethylsilyl)oxy]-4-phenyl-2-azetidinone and 7-(triethylsilyl)baccatin III (Georg et al., 1993).

  • Antibacterial Activity

    Novel Schiff Base and Azetidinone derivatives synthesized from this compound have shown antibacterial activity against Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

(3R,4S)-3-hydroxy-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSDKXFQUKDLD-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436855
Record name (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

CAS RN

132127-34-5
Record name (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 2
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 3
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 4
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 5
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Reactant of Route 6
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.